molecular formula C17H20N2O3S B3606001 5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid

5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid

Cat. No.: B3606001
M. Wt: 332.4 g/mol
InChI Key: MLMLBLATDCZWGD-UHFFFAOYSA-N
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Description

5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid is a complex organic compound that features a benzothiazole moiety linked to a piperidine ring, which is further connected to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid typically involves multiple steps, including the formation of the benzothiazole ring, the piperidine ring, and their subsequent coupling. Common synthetic methods include:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action for 5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid is unique due to its specific combination of a benzothiazole ring and a piperidine ring linked to a pentanoic acid chain. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

5-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-15(6-3-7-16(21)22)19-10-8-12(9-11-19)17-18-13-4-1-2-5-14(13)23-17/h1-2,4-5,12H,3,6-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMLBLATDCZWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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